molecular formula C20H22N4O2S B2743036 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034609-93-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2743036
CAS No.: 2034609-93-1
M. Wt: 382.48
InChI Key: QYCJWMLHGASVDZ-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrazole and Pyridine Intermediates :
    • The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
    • The pyridine ring is commonly synthesized via the Hantzsch pyridine synthesis.
  • Coupling Reaction :
    • The pyrazole and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions to form the final product.

Biological Activity

This compound exhibits various biological activities that have been reported in recent studies.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds possess significant antitumor properties. For instance:

  • Pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are key targets in cancer therapy .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects:

  • Studies have indicated that certain pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting potential use in treating inflammatory diseases .

Antibacterial Activity

Some derivatives have exhibited antibacterial properties:

  • Pyrazole compounds have been evaluated for their ability to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism underlines their potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

Structural Feature Biological Activity
Presence of PyrazoleEnhances antitumor and anti-inflammatory activity
Pyridine SubstitutionModulates enzyme inhibition properties
Sulfonamide GroupContributes to solubility and bioavailability

Case Studies

Several studies have highlighted the biological activity of related pyrazole compounds:

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines, reporting IC50 values that indicate significant cytotoxicity compared to standard chemotherapeutics .
  • Inflammation Models : In vivo models demonstrated that specific pyrazole derivatives significantly reduced inflammation markers in models of acute and chronic inflammation .
  • Antimicrobial Testing : A range of pyrazole compounds was tested against multiple bacterial strains, showing varying degrees of effectiveness with some compounds outperforming traditional antibiotics .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-24-14-18(13-22-24)20-10-15(8-9-21-20)12-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-11,13-14,23H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJWMLHGASVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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